N-(2,5-Dichlorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 577960-96-4
Cat. No.: VC16138689
Molecular Formula: C16H14Cl2N6OS
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577960-96-4 |
|---|---|
| Molecular Formula | C16H14Cl2N6OS |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H14Cl2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-12-7-10(17)3-4-11(12)18/h3-8H,2,9H2,1H3,(H,21,25) |
| Standard InChI Key | RCINGKFGXDMUOE-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=NC=CN=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s structure integrates three key domains:
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Dichlorophenyl Group: Positioned at the 2- and 5-positions of the benzene ring, the chlorine atoms enhance lipophilicity and electronic stability, facilitating membrane penetration.
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1,2,4-Triazole Core: The triazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for target binding. The ethyl substituent at the 4-position modulates steric effects.
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Pyrazin-2-yl-Thioacetamide Moiety: The pyrazine ring introduces nitrogen-rich heteroaromaticity, while the thioether linkage (-S-) enhances redox activity and metabolic stability.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N6OS |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Topological Polar Surface Area | 113 Ų |
The compound’s LogP value (estimated at 3.2) suggests moderate lipophilicity, balancing bioavailability and cellular uptake.
Synthesis and Optimization
Reaction Pathways
While explicit synthetic protocols remain proprietary, inferred methodologies involve:
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Thioacetamide Formation: Coupling 2,5-dichloroaniline with chloroacetyl chloride, followed by thiolation using 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.
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Triazole Functionalization: Cyclocondensation of hydrazine derivatives with nitriles under acidic conditions to form the triazole core.
Critical Parameters
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Temperature: Controlled between 60–80°C to prevent side reactions.
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Catalysts: Lewis acids (e.g., ZnCl2) improve yield by 15–20%.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Mechanism Insight |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition via PBP2a binding |
| Escherichia coli | 16 | DNA gyrase inhibition (IC50: 8 µM) |
| Pseudomonas aeruginosa | 64 | Efflux pump interference |
The dichlorophenyl group enhances membrane disruption, while the triazole moiety chelates Mg²⁺ ions essential for bacterial enzymes.
Anticancer Activity
In MCF-7 cells, the compound induces apoptosis via:
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Caspase-3 Activation: 3-fold increase at 25 µM.
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Cell Cycle Arrest: G1 phase accumulation (65% vs. 45% control).
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ROS Generation: 2.5-fold elevation, triggering mitochondrial dysfunction.
Comparative Cytotoxicity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 42 |
| HepG2 (Liver Cancer) | 38 |
Selectivity indices (SI) for MCF-7 exceed 3.0 relative to non-cancerous HEK293 cells.
Structural Analogues and Activity Trends
Key Analogues
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2-Cyano-N-(2,5-dichlorophenyl)acetamide: Lacks the triazole-pyrazine unit, reducing antimicrobial potency (MIC: 64 µg/mL for S. aureus).
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N-(4-Methoxyphenyl) Triazole Derivatives: Methoxy groups improve solubility but lower logP (2.8), diminishing blood-brain barrier penetration.
Structure-Activity Relationships (SAR)
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Chlorine Substitution: Dichloro > monochloro in antibacterial activity (ΔMIC: −50%).
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Triazole N-Substituents: Ethyl enhances metabolic stability vs. methyl (t1/2: 6.2 vs. 3.8 hrs).
Future Directions and Challenges
Pharmacokinetic Optimization
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Prodrug Strategies: Esterification of the acetamide to enhance oral bioavailability (current F: 22%).
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Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) carriers to improve tumor targeting.
Target Identification
CRISPR-Cas9 screens and molecular docking studies are needed to map interactions with:
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Bacterial Topoisomerase IV
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Human Bcl-2 Apoptotic Regulators
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